Product packaging for Cetirizine Amide(Cat. No.:CAS No. 83881-37-2)

Cetirizine Amide

Cat. No.: B195493
CAS No.: 83881-37-2
M. Wt: 387.9 g/mol
InChI Key: LVJDQBJDVOYDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cetirizine Amide (CAS 83881-37-2) is a high-purity chemical compound provided as a research tool for qualified laboratory professionals. With a molecular formula of C₂₁H₂₆ClN₃O₂ and a molecular weight of 387.9 g/mol, it serves as a key reference standard and intermediate in the development and analysis of pharmaceutical products . This compound is critical for Abbreviated New Drug Application (ANDA) filings, toxicity studies, and rigorous Quality Control (QC) during the commercial production of Cetirizine, a well-established histamine H1-receptor antagonist . Researchers utilize this compound to explore the pharmacodynamics of antihistamines, which primarily work by selectively inhibiting the peripheral H1 receptor to alleviate allergic symptoms . Pre-clinical studies related to cetirizine have shown it exhibits anti-inflammatory properties, such as inhibiting eosinophil chemotaxis, and has a well-characterized safety profile with minimal affinity for non-H1 receptors, contributing to its low sedative and anticholinergic effects . Acute toxicological data indicates an intraperitoneal LDLo of 232 mg/kg in mice . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is offered in various pack sizes to support your analytical and research needs. A comprehensive Certificate of Analysis (CoA) with characterization data, including 1H-NMR, Mass Spectrometry, and HPLC, is provided to guarantee identity and purity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26ClN3O2 B195493 Cetirizine Amide CAS No. 83881-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJDQBJDVOYDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861492
Record name 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetamide
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Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163837-43-2, 83881-37-2
Record name (+)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163837-43-2
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Record name Cetirizine amide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide,2-[2-[4-[(R,S)-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-
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Record name CETIRIZINE AMIDE
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Chemical Synthesis and Synthetic Methodologies

Direct Synthetic Routes to Cetirizine (B192768) Amide

Direct synthesis routes typically involve the activation of the carboxylic acid group of cetirizine, followed by reaction with ammonia (B1221849).

The transformation of cetirizine into its amide derivative can be achieved through several amidation strategies.

A common approach involves converting cetirizine into its corresponding acyl chloride, which is a highly reactive intermediate. This is typically achieved by reacting cetirizine with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like toluene (B28343) or dichloromethane (B109758). The resulting acyl chloride is then reacted with ammonia to form cetirizine amide. Alternatively, mixed anhydrides can also be employed as activated intermediates for amidation.

For instance, a reported method involves reacting racemic cetirizine with thionyl chloride in toluene to yield the acyl chloride, which is subsequently treated with ammonia to produce racemic this compound blogspot.comdrugfuture.com. This method is effective for forming the amide linkage.

The efficiency and purity of this compound synthesis are significantly influenced by reaction conditions, including the choice of solvent, temperature, reaction time, and the presence of bases.

Solvent Systems: Organic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN) are commonly used. Dichloromethane is often favored for acyl chloride formation due to its inertness and ability to dissolve reactants acs.org.

Bases: Bases like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) are frequently used to neutralize the acid byproduct generated during amidation reactions, particularly when using acyl chlorides.

Temperature and Time: Reactions are often conducted at low temperatures (e.g., 0°C to room temperature) to minimize side reactions and potential degradation of sensitive intermediates . Reaction times can vary from a few hours to overnight, depending on the specific reagents and conditions employed.

While direct amidation of carboxylic acids with ammonium (B1175870) salts can be achieved by heating, this method is less common for complex molecules like cetirizine due to potential side reactions and the need for specific conditions to drive the dehydration libretexts.org.

Cetirizine is a chiral molecule, existing as two enantiomers: levocetirizine (B1674955) (the S-enantiomer) and dextrocetirizine (the R-enantiomer). While this compound itself is often prepared as a racemate, methods for obtaining enantiomerically pure forms are crucial for research and potential downstream applications.

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a key technique for separating the enantiomers of this compound. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Research has demonstrated that racemic this compound can be effectively resolved using preparative chiral HPLC on columns such as Chiralpak AD drugfuture.comacs.orgresearchgate.netresearchgate.netacs.org. These columns, based on polysaccharide derivatives, are known for their efficacy in separating a wide range of chiral compounds. The alpha (α) value, a measure of the separation factor, for this compound on a Chiralpak AD column has been reported as 2.76, indicating good separation capability acs.orgresearchgate.netacs.org. The mobile phase composition, typically a mixture of hexane (B92381) and isopropanol (B130326), is optimized to achieve high resolution and enantiomeric excess (ee). For example, a mobile phase of hexane/isopropanol (80:20) has been used for chiral separation biosynth.com. Loading capacities, such as 0.5 wt% of the amide per run on the packing material, are also critical for efficient preparative scale separation acs.orgresearchgate.netacs.org.

Stereoselective Synthesis Approaches for this compound Enantiomers

This compound as an Intermediate in Cetirizine Synthesis

The role of this compound as a direct intermediate in the synthesis of cetirizine (the carboxylic acid) is not a primary or conventional pathway. Typically, this compound is synthesized from cetirizine or its precursors. However, the synthesis of enantiomerically pure cetirizine often involves the chiral resolution of a precursor, and this compound has been identified as a suitable intermediate for such resolutions.

Specifically, enantiomerically pure cetirizine can be prepared by the preparative chiral HPLC separation of racemic this compound drugfuture.comacs.orgresearchgate.netresearchgate.netacs.org. Following the enantiomeric separation of the amide, it can then be converted to the corresponding enantiomerically pure cetirizine. For example, the (R)-isomer of this compound has been reported to be converted into a chiral methyl ester, which is subsequently hydrolyzed to yield the chiral target acid blogspot.comdrugfuture.com. This indirect route, utilizing the amide as a separable intermediate, is a significant strategy for obtaining enantiopure cetirizine.

Compound List

this compound

Cetirizine

Levocetirizine

Dextrocetirizine

Cetirizine methyl ester

Cetirizine ethyl ester

2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol

(R)-4-chlorophenylphenylmethylamine

(S)-4-chlorophenylphenylmethylamine

(±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid (Cetirizine)

2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetamide (this compound)

2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide

2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetonitrile

N-(2-hydroxyethyl)acetamide

4-chlorobenzhydryl chloride

(±)-4-chlorobenzhydryl amine

N,N-dimethyl-2-chloroacetamide

(R)-t-butylsulfinamide

(S)-t-butylsulfinamide

(R,R)-Formoterol

(R)-Cinacalcet

N-tert-butanesulfinyl aldimines

N-(phenylsulfonyl)-D-glutamic acid

(-)-N-(phenylsulfonyl)-L-glutamic acid

2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate

2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N-(2-hydroxyethyl)acetamide

Alkylation Reactions in Cetirizine Pathway Utilizing Amide Precursors

Alkylation reactions are fundamental in constructing the Cetirizine molecule. In one established method, 1-[(4-chlorophenyl)phenylmethyl]piperazine is condensed with 2-chloroethoxy acetamide (B32628). This reaction, often carried out in the presence of a base like potassium carbonate and a solvent such as toluene or p-xylene, yields the amide intermediate, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide google.comresearchgate.netprepchem.com. This amide then undergoes hydrolysis to form Cetirizine.

Process Development and Optimization for Enhanced Yield and Purity in Multi-Step Syntheses

Optimizing the synthesis of Cetirizine, particularly when using amide intermediates, focuses on improving yields and purity. For example, the condensation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with 2-chloroethoxy acetamide has been studied with varying solvents and bases to maximize the yield of the amide intermediate google.comresearchgate.netprepchem.com. The choice of reaction conditions, such as temperature and solvent, plays a significant role in the efficiency of these multi-step syntheses. Patents describe processes that aim for higher yields and purity, sometimes by avoiding specific hazardous reagents or by streamlining purification steps google.comresearchgate.netgoogle.com. For instance, a process involving the O-alkylation of 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol with 2-chloro-N,N-dimethylacetamide, followed by hydrolysis, has been elaborated as a new manufacturing procedure for Cetirizine dihydrochloride (B599025) researchgate.netlookchem.comresearchgate.net.

Production of Specific Cetirizine Enantiomers via Amide Intermediates

The synthesis of specific enantiomers of Cetirizine, such as levocetirizine (the R-enantiomer), can also involve amide intermediates. For example, enantiomerically pure this compound can be prepared and then separated using preparative chiral High-Performance Liquid Chromatography (HPLC) acs.orgacs.org. Research has also explored the enantioselective synthesis of key intermediates like (S)-4-chlorophenylphenylmethylamine, which is crucial for the synthesis of (S)-Cetirizine, using chiral auxiliaries and specific reaction conditions to achieve high enantiomeric excess capes.gov.brresearchgate.net. One patented process involves treating a compound with 2-chloroethoxy acetamide to obtain the corresponding amide, which is then hydrolyzed to yield levocetirizine google.comresearchgate.net.

Derivatization of this compound and Analogue Synthesis

This compound and its derivatives can be synthesized and modified to explore new chemical entities with potential antihistamine activity.

Nucleophilic Substitution Reactions for the Preparation of this compound Analogues

Nucleophilic substitution reactions are a versatile tool for creating analogues of this compound. In these reactions, a nucleophile replaces a leaving group on a substrate. For the synthesis of Cetirizine analogues, researchers have employed nucleophilic substitution to modify the scaffold of the Cetirizine moiety researchgate.net. For instance, reactions involving the replacement of functional groups on the cetirizine structure have led to the preparation of various analogues, which are then characterized using spectroscopic techniques like UV, IR, and NMR researchgate.net.

Integration of this compound into Novel Antihistamine Scaffolds

The structural framework of this compound can be integrated into novel scaffolds to develop new antihistamine compounds. Studies have explored the synthesis of molecules with Cetirizine-like architectures using reactions such as 1,6-aza-Michael addition to para-quinone methides, which can generate chemical libraries of potential antihistamines thieme.de. These approaches aim to create new therapeutic agents by combining the pharmacophoric elements of Cetirizine with other structural motifs.

Compound List:

this compound

Cetirizine

Levocetirizine

1-[(4-chlorophenyl)phenylmethyl]piperazine

2-chloroethoxy acetamide

2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide

(S)-4-chlorophenylphenylmethylamine

2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-N,N-dimethylacetamide

2-chloro-N,N-dimethylacetamide

2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetonitrile

N,N-dimethyl-2-chloroacetamide

Integration of this compound into Novel Antihistamine Scaffolds

Exploration of 1,6-Aza-Michael Addition Approaches for Scaffold Construction

The synthesis of complex heterocyclic scaffolds, such as the piperazine (B1678402) ring system found in this compound, often relies on efficient and selective chemical transformations. Among these, the 1,6-aza-Michael addition has emerged as a powerful strategy for constructing nitrogen-containing heterocycles. This reaction involves the conjugate addition of a nitrogen nucleophile to an activated alkene (Michael acceptor), where the nucleophilic nitrogen and the electrophilic carbon of the acceptor are separated by five atoms, facilitating the formation of a six-membered ring.

Research has demonstrated the utility of the 1,6-aza-Michael addition in building piperazine frameworks, which are central to the structure of Cetirizine and its derivatives. A notable approach involves the base-mediated reaction of heterocyclic amines and amides with para-quinone methides (p-QMs) to yield unsymmetrical benzhydryl amine derivatives acs.orgnih.gov. This methodology has been highlighted as a potential route for synthesizing scaffolds related to antihistamines like Cetirizine acs.orgnih.gov.

Key Research Findings and Methodologies:

One significant study by Panda and colleagues explored the base-mediated 1,6-aza-Michael addition of heterocyclic amines and amides to para-quinone methides (p-QMs) acs.orgnih.govgoogle.com. This reaction allows for the formation of unsymmetrical benzhydryl amine structures, which are precursors to molecules with Cetirizine-like architectures. The general reaction involves the addition of a nucleophilic amine to a p-QM, leading to the formation of a new C-N bond and the construction of the benzhydryl amine moiety, a key component of the Cetirizine scaffold acs.orgnih.gov.

Reaction Type: Base-mediated 1,6-aza-Michael addition.

Substrates: Heterocyclic amines/amides and para-quinone methides (p-QMs).

Catalyst: Typically a base.

Outcome: Formation of unsymmetrical benzhydryl amine derivatives.

Another avenue of research focuses on the synthesis of substituted piperazines using Michael addition chemistry. For instance, studies have investigated the mono-aza-Michael addition of piperazine to activated alkenes, often employing strategies to control regioselectivity and prevent disubstitution muni.czresearchgate.net. The use of piperazine-1-ium cation, generated in situ, has been shown to facilitate chemoselective mono-functionalization of piperazine researchgate.net. While these methods primarily focus on mono-substitution, the underlying principle of aza-Michael addition is applicable to the construction of the piperazine ring itself, often through intramolecular cyclization pathways.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

The structural integrity and identity of cetirizine (B192768) amide are rigorously established through a suite of spectroscopic methods, each providing unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structural features of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within the molecule. For cetirizine amide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to its various proton environments.

Aromatic Protons : The molecule contains two phenyl rings, one substituted with chlorine. The protons on these rings are expected to appear as complex multiplets in the aromatic region, typically between δ 7.0-7.6 ppm . The specific splitting patterns and chemical shifts will be influenced by the electron-donating or withdrawing nature of substituents and their relative positions.

Piperazine (B1678402) Ring Protons : The piperazine ring protons, being adjacent to nitrogen atoms, are expected to resonate in the aliphatic region, likely between δ 2.5-3.5 ppm . These signals often appear as broad multiplets due to conformational flexibility and restricted rotation.

Ethoxy Chain Protons : The methylene (B1212753) protons (-CH₂-) of the ethoxy linker will give rise to signals in the aliphatic region. The protons adjacent to the ether oxygen and the piperazine nitrogen will likely appear in different chemical shift ranges, typically between δ 2.5-4.5 ppm .

Amide Protons : The primary amide group (-CONH₂) is characterized by two protons. These protons are typically observed as broad singlets, often in the range of δ 5.0-8.0 ppm , though their exact position can be highly dependent on solvent, concentration, and hydrogen bonding.

Expected ¹H NMR Data for this compound (Illustrative)

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration (relative)
Aromatic (Chlorophenyl)7.0-7.5Multiplets~4H
Aromatic (Phenyl)7.2-7.6Multiplets~5H
Piperazine CH₂ (adjacent to N)2.5-3.0Multiplets~8H
Ethoxy CH₂ (adjacent to O)3.5-4.0Multiplets~2H
Ethoxy CH₂ (adjacent to N)2.5-3.0Multiplets~2H
Amide NH₂5.0-8.0Broad Singlet~2H

Note: These values are approximate and may vary based on experimental conditions and solvent used.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would reveal signals for all unique carbon atoms.

Aromatic Carbons : The phenyl rings will contribute signals in the aromatic region, typically from δ 120-150 ppm . The carbon bearing the chlorine atom will likely resonate at a slightly different chemical shift compared to the other aromatic carbons.

Piperazine Carbons : The methylene carbons of the piperazine ring are expected to appear in the aliphatic region, generally between δ 45-60 ppm .

Ethoxy Carbons : The methylene carbons of the ethoxy chain will also resonate in the aliphatic region, with the carbon adjacent to the oxygen atom potentially appearing at a higher chemical shift (e.g., δ 65-75 ppm ) than the carbon adjacent to the piperazine nitrogen.

Carbonyl Carbon : The most characteristic signal for the amide functional group is the carbonyl carbon (C=O), which is expected to appear in the downfield region, typically between δ 165-185 ppm .

Expected ¹³C NMR Data for this compound (Illustrative)

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Aromatic (C-Cl)130-135
Aromatic (other)120-130, 140-150
Piperazine CH₂45-60
Ethoxy CH₂ (near O)65-75
Ethoxy CH₂ (near N)50-60
Amide Carbonyl (C=O)165-185

Note: These values are approximate and may vary based on experimental conditions and solvent used.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, key absorption bands would confirm the presence of the amide moiety and other characteristic groups.

N-H Stretching : Primary amides exhibit two characteristic N-H stretching bands, typically appearing as sharp peaks in the range of 3300-3500 cm⁻¹ .

C=O Stretching (Amide I Band) : The carbonyl group of the amide is a strong absorber, showing a prominent band (Amide I) in the region of 1650-1690 cm⁻¹ .

N-H Bending (Amide II Band) : The bending vibration of the N-H bonds in primary amides (Amide II) usually appears around 1550-1640 cm⁻¹ .

C-N Stretching : The stretching vibration of the C-N bond in the amide and the piperazine ring is expected in the region of 1000-1350 cm⁻¹ .

Aromatic C-H Stretching : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Aliphatic C-H Stretching : Aliphatic C-H stretching vibrations (from the ethoxy chain and piperazine ring) are expected below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Aromatic C=C Stretching : The stretching vibrations of the aromatic rings usually appear in the region of 1450-1600 cm⁻¹ .

Expected IR Absorption Bands for this compound (Illustrative)

Functional Group/BondCharacteristic Wavenumber (cm⁻¹)
N-H Stretch (primary amide)3300-3500 (two bands)
Aromatic C-H Stretch3030-3100
Aliphatic C-H Stretch2850-2960
C=O Stretch (Amide I)1650-1690
N-H Bend (Amide II)1550-1640
Aromatic C=C Stretch1450-1600
C-N Stretch1000-1350
C-O Stretch (ether)1050-1150

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy probes electronic transitions within molecules, particularly those involving π-electrons and non-bonding electrons in chromophores. This compound possesses aromatic rings, which act as chromophores.

The molecule is expected to show absorption in the ultraviolet region due to the presence of the phenyl and chlorophenyl groups. Cetirizine hydrochloride itself exhibits a maximum absorbance (λmax) around 230 nm in aqueous solutions bepls.com. The amide derivative is likely to show similar absorption characteristics, with potential shifts in λmax and molar absorptivity (ε) due to the altered electronic environment caused by the amide functional group. The specific λmax values would be determined experimentally in a suitable solvent.

Expected UV-Vis Absorption for this compound (Illustrative)

Chromophore PresentExpected Absorption Region (nm)
Phenyl/Chlorophenyl200-300

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

Molecular Ion Peak : For this compound (C₂₁H₂₆ClN₃O₂), the calculated monoisotopic mass is approximately 387.1660 Da. In mass spectrometry, depending on the ionization technique (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ at m/z 388.1738 would be expected. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for unambiguous determination of the elemental formula.

Fragmentation Patterns : Fragmentation of amides can occur through various pathways. For primary amides, characteristic fragmentation includes the cleavage of the N–CO bond, leading to acylium ions and amine fragments youtube.comnih.gov. The McLafferty rearrangement is also a possibility if suitable hydrogen atoms are present. For this compound, fragmentation could involve:

Cleavage of the ethoxy chain.

Loss of parts of the piperazine ring.

Fragmentation related to the diphenylmethyl moiety.

The characteristic amide fragmentation, potentially yielding fragments related to the CONH₂ group.

Expected MS/HRMS Data for this compound (Illustrative)

ParameterExpected Value (m/z)Description
Molecular Ion~388.17[M+H]⁺ (ESI positive mode)
Exact Mass (HRMS)387.1660C₂₁H₂₆ClN₃O₂
FragmentationVariesCleavage of ethoxy chain, diphenylmethyl moiety, amide group (e.g., loss of NH₂)

Compound Name Table:

Common NameChemical NameMolecular FormulaMolecular Weight ( g/mol )
This compound2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetamideC₂₁H₂₆ClN₃O₂~387.9

Raman Spectroscopy for Vibrational Fingerprinting and Structural Elucidation

Raman spectroscopy is a non-destructive analytical technique that provides a molecular fingerprint by detecting the vibrational modes of a molecule. For this compound, this method offers insights into its structure by identifying characteristic vibrations associated with its functional groups. This compound, chemically known as 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide biosynth.comontosight.ailgcstandards.comepichem.comnih.gov, possesses several key functional groups that contribute to its Raman spectrum.

The presence of an amide group (-CONH₂) is expected to yield characteristic Raman bands, notably the amide I band (primarily C=O stretching) typically observed in the 1600-1700 cm⁻¹ region, and amide II/III bands related to N-H bending and C-N stretching pace.edupsu.edufu-berlin.deias.ac.in. Additionally, the molecule contains amine functionalities within its piperazine ring and the amide terminal, which contribute to signals in the N-H stretching region (around 3150-3480 cm⁻¹) and C-N stretching vibrations pace.edu. The aromatic rings (chlorophenyl and phenyl) are identified by strong vibrational modes in the 1450-1610 cm⁻¹ range, while the C-Cl bond can be detected by specific bands, often in the lower wavenumber region below 800 cm⁻¹ pace.edu.

By analyzing the specific frequencies, intensities, and peak shapes in the Raman spectrum, researchers can confirm the identity of this compound and assess its purity. This technique is valuable for distinguishing it from structurally similar compounds or potential impurities based on its unique vibrational fingerprint pace.edu.

Chiral Characterization and Enantiomeric Purity Assessment

This compound is recognized as a chiral compound biosynth.com, meaning it exists as non-superimposable mirror images called enantiomers. The accurate assessment of its enantiomeric purity is essential, particularly given its role in the separation and synthesis of enantiomerically pure forms of related pharmaceuticals, such as Cetirizine acs.orgacs.orgresearchgate.netresearchgate.net.

Polarimetric Analysis for Optical Rotation Determination

Chiral Chromatography Applications for Enantiomeric Excess Evaluation

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs), is a principal method for evaluating and separating enantiomers. Research has extensively utilized this compound as a substrate for the preparative chiral HPLC separation of Cetirizine enantiomers acs.orgacs.orgresearchgate.netresearchgate.net.

These studies highlight the efficacy of chiral chromatography in resolving the enantiomers of Cetirizine via its amide derivative. For instance, the preparative separation of this compound has been successfully achieved using a Chiralpak AD column, yielding an alpha (α) value of 2.76 and a USP resolution (Rs) of 8.54, indicating a high degree of separation efficiency acs.orgresearchgate.netresearchgate.net. This method allows for the injection of up to 0.5 wt% of the amide relative to the packing material for preparative scale separations acs.orgresearchgate.netresearchgate.net. The amide derivative offers superior chromatographic properties for separation compared to Cetirizine itself, which presents challenges due to its amphoteric nature acs.org. These applications underscore the importance of chiral chromatography in assessing and achieving high enantiomeric excess (ee) for this compound, facilitating the production of enantiomerically pure compounds.

Table 1: Chiral Chromatography Performance Metrics for this compound Separation

ParameterValueColumn TypeReferencesNotes
Alpha (α) Value2.76Chiralpak AD acs.orgresearchgate.netresearchgate.netRepresents the ratio of the retention factors of the two enantiomers, indicating separation capability.
USP Resolution (Rs)8.54Chiralpak AD acs.orgresearchgate.netresearchgate.netA measure of peak separation, where Rs > 1.5 generally signifies baseline resolution, crucial for purity assessment.
Injection Load (Preparative)0.5 wt%Chiralpak AD acs.orgresearchgate.netresearchgate.netIndicates the mass of sample (relative to stationary phase mass) that can be loaded per run for large-scale purification.
Primary ApplicationSeparation of Cetirizine enantiomersN/A acs.orgacs.orgresearchgate.netresearchgate.netThis compound serves as a key intermediate for the preparative chiral separation to obtain enantiomerically pure Cetirizine.
Chromatographic AdvantageHighChiralpak AD acs.orgresearchgate.netresearchgate.netThe amide derivative exhibits better chromatographic behavior for enantiomeric separation compared to Cetirizine itself.

List of Compound Names Mentioned:

this compound

Cetirizine

Levocetirizine (B1674955)

Dextrocetirizine

Chemical Reactivity and Transformation Studies

Oxidation Reactions of Cetirizine (B192768) Amide

The piperazine (B1678402) ring within the cetirizine amide structure is susceptible to oxidation, a common metabolic and degradation pathway for many piperazine-containing compounds.

Formation of N-Oxides and Other Oxidative Products

The primary oxidative transformation of the cetirizine moiety involves the formation of N-oxides. While specific studies on this compound are limited, extensive research on cetirizine has shown that the nitrogen atoms of the piperazine ring are the principal sites of oxidation. This reaction leads to the formation of cetirizine N-oxide. Given the identical piperazine core in this compound, a similar oxidative pathway is anticipated, yielding the corresponding this compound N-oxide.

Forced degradation studies on cetirizine using various oxidizing agents have consistently identified the N-oxide as a major product. These studies provide a strong basis for predicting the oxidative behavior of this compound.

Mechanisms of Oxidative Degradation

The mechanism of N-oxide formation involves an electrophilic attack on one of the nitrogen atoms of the piperazine ring by an oxidizing species. Common laboratory oxidants that can effect this transformation include hydrogen peroxide and peroxy acids. The reaction proceeds via the donation of the lone pair of electrons from the nitrogen atom to the electrophilic oxygen of the oxidant.

The specific nitrogen atom that undergoes oxidation can be influenced by steric and electronic factors. In the case of cetirizine and, by extension, this compound, the two nitrogen atoms of the piperazine ring are in different chemical environments, which could lead to regioselectivity in the oxidation reaction.

Reduction Reactions of the Amide Functional Group

The amide functional group in this compound can be chemically reduced to the corresponding amine, offering a pathway to a different class of derivatives.

Synthesis of Amine Derivatives via Amide Reduction

The reduction of an amide to an amine is a standard transformation in organic synthesis, typically accomplished using powerful reducing agents. While specific literature on the reduction of this compound is not available, the general principles of amide reduction can be applied. The use of strong hydride reagents, most notably Lithium Aluminum Hydride (LiAlH4), is the standard method for this conversion. masterorganicchemistry.comchemistrysteps.com

This reaction would convert the primary amide of this compound into a primary amine, resulting in the formation of 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethan-1-amine. This transformation provides a route to novel amine derivatives of cetirizine with potentially different biological activities.

Table 1: General Conditions for Amide Reduction

ReagentSolventTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH4)Tetrahydrofuran (B95107) (THF), Diethyl etherReflux, followed by aqueous workupPrimary Amine

This table presents a general overview of amide reduction and is not based on specific experimental data for this compound.

Electrophilic Aromatic Substitution Reactions on Phenyl and Chlorophenyl Rings

The two aromatic rings in this compound, the phenyl group and the 4-chlorophenyl group, are potential sites for electrophilic aromatic substitution (EAS). The substituents already present on these rings will direct incoming electrophiles to specific positions.

The phenyl ring is attached to a tertiary carbon, which is a weakly activating group and an ortho-, para-director. The 4-chlorophenyl ring has a chlorine atom, which is a deactivating but ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur preferentially on the unsubstituted phenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The specific conditions for these reactions would need to be optimized to achieve substitution on the desired ring and to avoid side reactions. For instance, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitro group would be expected to add to the ortho or para positions of the unsubstituted phenyl ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

RingDirecting GroupActivating/DeactivatingPredicted Position of Substitution
PhenylBenzhydryl groupWeakly ActivatingOrtho, Para
4-ChlorophenylChlorineDeactivatingOrtho, Para (relative to the benzhydryl group)

This table is a theoretical prediction based on the principles of electrophilic aromatic substitution.

Hydrolysis and Solvolysis Reactions

The amide functional group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, cetirizine. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis of this compound has been reported to be a viable method for the synthesis of cetirizine. acs.org

Solvolysis is a more general term for the reaction of a substrate with the solvent. In the case of this compound, if the reaction is carried out in an alcohol solvent under acidic or basic conditions, an ester can be formed through alcoholysis. For example, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst would be expected to yield methyl cetirizinate. A study has described the esterification of this compound in refluxing acidic methanol, which is a form of solvolysis. acs.org

These reactions are important not only for the synthesis of cetirizine and its esters but also for understanding the stability of this compound in different solvent systems and pH conditions.

Acid-Mediated Hydrolytic Transformations

The hydrolysis of this compound to its corresponding carboxylic acid, Cetirizine, can be effectively achieved under acidic conditions. Research has demonstrated that the treatment of this compound with 4 N hydrochloric acid at a temperature of 60°C for a duration of 3 hours results in the complete conversion to Cetirizine. This process involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent elimination of ammonia (B1221849) leads to the formation of the carboxylic acid.

Base-Mediated Hydrolytic Transformations

Alkaline hydrolysis represents an alternative pathway for the conversion of this compound to Cetirizine. While specific kinetic data for the base-mediated hydrolysis of the primary amide are not extensively detailed in the available literature, the general mechanism for amide hydrolysis under basic conditions is well-established. This reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This is followed by the elimination of the amide anion, which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia. A study on a related derivative, 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide, demonstrates that hydrolysis can be accomplished by refluxing with an aqueous sodium hydroxide solution. This suggests that similar conditions would be effective for the hydrolysis of the primary amide, this compound.

Table 1: Summary of Hydrolytic Transformation Conditions for this compound and a Related Derivative
Transformation TypeReagentConditionsProduct
Acid-Mediated Hydrolysis4 N Hydrochloric Acid60°C, 3 hoursCetirizine
Base-Mediated Hydrolysis (of a related N,N-dimethyl derivative)Aqueous Sodium HydroxideRefluxCetirizine

Investigation of Molecular Interactions Modulated by Halogen and Hydrogen Bonding

A thorough review of the scientific literature reveals a notable absence of specific studies focused on the molecular interactions of this compound modulated by halogen and hydrogen bonding. While research exists on the hydrogen bonding capabilities of the parent compound, Cetirizine, and theoretical discussions on halogen bonding in piperazine-containing structures are available, there are no dedicated experimental or computational studies that characterize these specific non-covalent interactions for this compound itself.

The amide functional group in this compound possesses both hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen) sites. The nitrogen atom of the amide is generally not considered a hydrogen bond acceptor due to the delocalization of its lone pair into the carbonyl group. The piperazine nitrogens and the ether oxygen also present potential sites for hydrogen bonding. Furthermore, the presence of a chlorine atom on one of the phenyl rings introduces the possibility of halogen bonding, a directional non-covalent interaction that could influence the compound's crystal packing and interactions with biological targets. However, without specific research on this compound, any discussion on its halogen and hydrogen bonding behavior would be speculative and fall outside the scope of this focused article. Further research is required to elucidate the specific nature and strength of these potential intermolecular interactions for this compound.

Table of Chemical Compounds

Compound Name
This compound
Cetirizine
Hydrochloric Acid
Sodium Hydroxide
2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide
Ammonia

Degradation Pathways and Stability Analysis

Comprehensive Forced Degradation Studies

Forced degradation, or stress testing, of Cetirizine (B192768) has been conducted under various conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines. These studies reveal the susceptibility of the molecule to different chemical environments.

The stability of Cetirizine to hydrolysis varies significantly depending on the pH of the solution. Under acidic and neutral conditions, the compound shows notable degradation. In one study, Cetirizine Dihydrochloride (B599025) underwent extensive degradation (approximately 99%) in neutral and acidic hydrolytic conditions over a 48-hour period. ijpcsonline.com Another investigation reported 19% degradation after being treated with 0.1 M HCl at 105°C, resulting in five degradation peaks. nih.gov

Conversely, the molecule demonstrates greater stability under alkaline conditions. One study noted that Cetirizine undergoes insignificant degradation in alkaline media. ijpcsonline.com However, another study using more forceful conditions (0.1 M NaOH at 105°C) showed up to 15% degradation, generating twelve distinct degradation peaks, indicating that stability is not absolute and depends on the severity of the conditions. nih.gov A separate study observed considerable degradation in a 0.025N NaOH solution over 2 hours. ijapbc.com

Table 1: Summary of Hydrolytic Degradation Studies on Cetirizine

Stress Condition Reagent/Parameters Duration Degradation Extent No. of Degradants Source(s)
Acidic Hydrolysis 2 M HCl 48 hrs ~99% 1 (Identified) ijpcsonline.com
0.1 M HCl - 19% 5 nih.gov
0.1 N HCl 1 hr (reflux at 80°C) 20.41% - rjptonline.org
Neutral Hydrolysis Water 48 hrs ~99% 1 (Identified) ijpcsonline.com
Alkaline Hydrolysis - 48 hrs Insignificant - ijpcsonline.com
0.1 M NaOH at 105°C - 15% 12 nih.gov
0.025 N NaOH 2 hrs Degradation Observed Unknown Peaks ijapbc.com

Cetirizine is highly susceptible to oxidative degradation. Studies show extensive decomposition when exposed to oxidizing agents, with one report indicating around 99% degradation over 48 hours. ijpcsonline.com

A key mechanism in the degradation of Cetirizine, particularly in formulations containing excipients like polyethylene (B3416737) glycol (PEG), involves peroxyl radicals. researchgate.netproquest.comnih.gov The oxidation of PEG can form reactive peroxide intermediates, including peroxyl radicals. researchgate.netnih.govscribd.com These radicals subsequently react with Cetirizine, leading to its degradation. researchgate.netproquest.comnih.gov This specific oxidative pathway has been shown to result in the formation of Cetirizine N-oxide as the primary degradation product. researchgate.netproquest.comnih.gov The site of oxidation is proposed to be one of the nitrogen atoms in the piperazine (B1678402) ring. researchgate.net

Hydrogen peroxide (H₂O₂) is a common oxidizing agent used in forced degradation studies to simulate oxidative stress. The exposure of Cetirizine to H₂O₂ solutions confirms its lability. Studies have utilized various concentrations of H₂O₂, such as 0.5% and 30%, to induce degradation. ijpcsonline.comijapbc.com The kinetics of degradation mediated by hydrogen peroxide have been shown to follow a pseudo-first-order reaction. ijpcsonline.com In these oxidative conditions, 4-chlorobenzophenone (B192759) has been identified as a characteristic degradation product. ijpcsonline.com

Exposure to light is another critical factor affecting the stability of Cetirizine. Photodegradation studies are performed by exposing the compound to light sources, including UV and shed sunlight, to assess its photosensitivity.

The extent of degradation varies depending on the light source and conditions. One study reported 30-50% degradation under photolytic conditions. ijpcsonline.com Another investigation found 9% degradation under UV light and 10% under shed sunlight. nih.gov A study involving UV/chlorine treatment demonstrated that Cetirizine degradation is attributable to several factors: direct UV irradiation (38.7%), and attack by various radical species, including hydroxyl radicals (HO•, 35.3%), chlorine radicals (Cl•, 7.3%), and chlorate (B79027) radicals (ClO•, 17.1%). mdpi.com

Table 2: Summary of Photolytic and Oxidative Degradation of Cetirizine

Stress Type Condition/Agent Degradation Extent Key Findings Source(s)
Oxidative Peroxyl Radicals (from PEG) - Forms Cetirizine N-oxide researchgate.netproquest.comnih.gov
Hydrogen Peroxide (0.5%) ~99% over 48 hrs Forms 4-chlorobenzophenone ijpcsonline.com
Hydrogen Peroxide (30%) Degradation Observed Unknown Peaks ijapbc.com
Photolytic General Photolytic 30-50% - ijpcsonline.com
UV Light 9% 4 Degradation Peaks nih.gov
Shed Sunlight 10% 1 Degradation Peak nih.gov

Oxidative Degradation Mechanisms and Product Formation

Elucidation of Degradation Products and Intermediates

The characterization of degradation products is essential for understanding the degradation pathways. Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, have been used to isolate and identify the structures of these products. ijpcsonline.comresearchgate.net

Under hydrolytic (acidic and neutral) conditions, the primary degradation product identified is α-(4-chlorophenyl) benzyl (B1604629) alcohol . ijpcsonline.com In contrast, oxidative stress conditions, particularly with hydrogen peroxide, lead to the formation of 4-chlorobenzophenone . ijpcsonline.com The specific oxidative pathway involving peroxyl radicals results in the formation of Cetirizine N-oxide . researchgate.netproquest.comnih.gov This product was confirmed by isolating the degradant and analyzing it via ¹H NMR, with the findings verified by spiking samples with a reference standard of Cetirizine N-oxide. researchgate.net

Table 3: Identified Degradation Products of Cetirizine

Degradation Product Formation Condition Analytical Method(s) Source(s)
α-(4-chlorophenyl) benzyl alcohol Acidic & Neutral Hydrolysis Spectral Analysis ijpcsonline.com
4-chlorobenzophenone Oxidative (H₂O₂) Spectral Analysis ijpcsonline.com

Identification and Structural Assignment using Hyphenated Analytical Techniques (e.g., LC-MS/MS)

The identification and structural characterization of degradation products of cetirizine and its derivatives are crucial for understanding its stability profile. Hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are powerful tools for this purpose. conicet.gov.ar These methods allow for the separation of the parent compound from its degradation products, followed by their structural elucidation based on their mass-to-charge ratio (m/z) and fragmentation patterns. conicet.gov.ar

In studies on cetirizine, a closely related compound, LC-MS/MS has been instrumental in identifying various degradation products formed under stress conditions such as acidic, oxidative, and photolytic exposure. ijpcsonline.comresearchgate.net For instance, under oxidative conditions, cetirizine has been shown to form an N-oxide derivative. researchgate.netnih.govrjpbcs.com The formation of this N-oxide was confirmed by comparing its chromatographic and mass spectrometric data with that of a synthesized reference standard. researchgate.netnih.gov Another study identified 4-chlorobenzophenone and (2-piperazin-1-yl-ethoxy)-acetic acid as oxidation products of cetirizine. koreascience.kr In acidic and neutral hydrolytic conditions, α-(4-chlorophenyl) benzyl alcohol has been identified as a degradation product. ijpcsonline.com

While specific studies focusing solely on cetirizine amide are limited, the degradation pathways of cetirizine provide a strong indication of the potential degradation products of its amide derivative, given their structural similarities. The amide group in this compound could potentially undergo hydrolysis to form cetirizine.

Parent Compound Degradation Product Stress Condition Analytical Technique
CetirizineCetirizine N-oxideOxidative (H2O2, PEG matrix)LC-MS/MS, ¹H NMR researchgate.netnih.gov
Cetirizine4-chlorobenzophenoneOxidativeNot Specified koreascience.kr
Cetirizine(2-piperazin-1-yl-ethoxy)-acetic acidOxidativeNot Specified koreascience.kr
Cetirizineα-(4-chlorophenyl) benzyl alcoholAcidic and Neutral HydrolysisHPLC ijpcsonline.com

Kinetic Studies of Degradation Processes

Kinetic studies are essential for quantifying the rate at which a compound degrades and for predicting its shelf-life under various conditions.

Determination of Reaction Orders and Rate Constants (e.g., Pseudo-First-Order Kinetics)

The degradation of cetirizine dihydrochloride, a salt form of cetirizine, has been shown to follow pseudo-first-order kinetics under both acidic and oxidative stress conditions. nih.govnih.gov This means that the rate of degradation is directly proportional to the concentration of cetirizine, even though other reactants like acid or oxidizing agents are present in excess.

In one study, the acidic degradation of cetirizine dihydrochloride in 2 M HCl was investigated at temperatures ranging from 70-90°C. nih.govnih.gov Similarly, its degradation in 0.5% hydrogen peroxide (H2O2) was studied between 50-80°C. nih.govnih.gov In both scenarios, a linear relationship was observed when the logarithm of the remaining cetirizine concentration was plotted against time, confirming a pseudo-first-order reaction. nih.gov Photocatalytic degradation of cetirizine has also been reported to follow pseudo-first-order kinetics. researchgate.net

Condition Temperature Range (°C) Reaction Order Reference
Acidic (2 M HCl)70-90Pseudo-first-order nih.govnih.gov
Oxidative (0.5% H2O2)50-80Pseudo-first-order nih.govnih.gov
PhotocatalyticNot SpecifiedPseudo-first-order researchgate.net

Influence of Environmental and Formulation Factors on Chemical Stability

The chemical stability of a pharmaceutical compound is significantly influenced by its environment and the other components present in its formulation.

pH Effects on Degradation Kinetics

The pH of a solution can have a profound effect on the degradation rate of a drug. For cetirizine, studies have shown that its stability varies significantly with pH. In one study investigating the oxidation of cetirizine in a polyethylene glycol (PEG)-containing formulation, the degradation to cetirizine N-oxide was monitored over a pH range of 3 to 10. researchgate.netnih.gov The results indicated that the rate of oxidation was pH-dependent. researchgate.net Another study noted that cetirizine is unstable in 2 M HCl, but showed insignificant degradation in 5 M NaOH even at elevated temperatures, highlighting its greater stability in alkaline conditions compared to acidic conditions. ijpcsonline.comnih.gov

pH Condition Observation Reference
2 M HCl (acidic)Unstable, significant degradation ijpcsonline.comnih.gov
5 M NaOH (alkaline)Insignificant degradation even at 90°C for 48h nih.gov
pH 3-10 (in PEG solution)Rate of oxidation to N-oxide is pH-dependent researchgate.netnih.gov

Impact of Complex Matrix Components and Dissolved Organic Matter

The components of a formulation matrix can interact with the active pharmaceutical ingredient, affecting its stability. For example, the degradation of cetirizine in a formulation containing polyethylene glycol (PEG) was found to be due to a reaction with reactive peroxide intermediates formed from the oxidation of PEG. researchgate.netnih.gov

In environmental contexts, dissolved organic matter (DOM) can influence the degradation of pharmaceuticals. A study on the degradation of cetirizine during UV/chlorine treatment found that the presence of Suwannee River natural organic matter (SRNOM), a standard DOM, inhibited the degradation of cetirizine. mdpi.com This inhibition was attributed to the inner filter effect, where SRNOM absorbs some of the UV light, and to the quenching of reactive species that would otherwise degrade the cetirizine. mdpi.com The inhibitory effect increased with higher concentrations of SRNOM. mdpi.com

Advanced Analytical Methodologies for Chemical Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography stands as a cornerstone for the analytical assessment of cetirizine (B192768) amide, offering powerful tools for both qualitative and quantitative analysis. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are among the most utilized techniques.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile and widely adopted technique for the analysis of cetirizine and its related compounds, including cetirizine amide. Its high resolution and sensitivity make it ideal for purity profiling, degradation studies, and enantiomeric separation.

Reversed-phase HPLC (RP-HPLC) is a principal method for assessing the purity of cetirizine and monitoring the formation of degradation products, which can include this compound. Stability-indicating HPLC methods are developed to separate the active pharmaceutical ingredient from any potential impurities and degradants that may arise during manufacturing or storage. ijapbc.com

For instance, stress degradation studies on cetirizine dihydrochloride (B599025) have utilized HPLC to resolve the parent drug from its degradation products formed under various conditions such as hydrolysis, oxidation, and photolysis. ijpcsonline.com In one study, a C18 column was used with a mobile phase consisting of a mixture of a buffer and acetonitrile (B52724) to achieve separation. ijapbc.com The detection is typically carried out using a UV detector at a wavelength of around 230 nm. ijapbc.com

Forced degradation studies are crucial in developing stability-indicating methods. For example, cetirizine has been shown to degrade under acidic and oxidative conditions. ijpcsonline.com One identified degradation product under oxidative conditions is cetirizine N-oxide. researchgate.net The development of a robust HPLC method allows for the quantification of these degradation products, ensuring the quality of the final drug product.

Table 1: Example of RP-HPLC Method Parameters for Cetirizine and its Degradation Products

ParameterCondition
ColumnC18 (e.g., Thermo Hypersil C18, 250 x 4.6 mm, 5µ)
Mobile PhaseBuffer and Acetonitrile mixture (e.g., 80:20 v/v)
Buffer0.01M H2SO4
DetectionUV at 230 nm
Flow Rate1.0 mL/min
Injection Volume20 µL

This table presents a generalized set of parameters based on common practices in the field. Specific conditions may vary depending on the exact nature of the analysis.

Cetirizine is a racemic mixture, and its amide derivative also possesses a chiral center. The enantiomers of cetirizine can exhibit different pharmacological activities. Therefore, the development of enantioselective analytical methods is of significant importance. Chiral HPLC is the premier technique for separating the enantiomers of cetirizine and its related compounds, including this compound.

Research has shown that the enantiomers of this compound can be effectively separated using a Chiralpak AD column. acs.orgacs.org This separation is remarkable, with a reported separation factor (α) of 2.76 and a USP resolution of 8.54. acs.org This high degree of separation makes preparative HPLC a viable method for obtaining enantiomerically pure cetirizine from the resolution of its amide. acs.orgacs.org

The mobile phase composition is a critical parameter in achieving optimal chiral separation. For the separation of this compound enantiomers on a Chiralpak AD column, a mixture of acetonitrile and isopropanol (B130326) has been used. acs.org The detection is typically performed at 230 nm.

Table 2: Chiral HPLC Separation Data for this compound Enantiomers

ParameterValueReference
Chiral Stationary PhaseChiralpak AD acs.org
Separation Factor (α)2.76 acs.org
USP Resolution8.54 acs.org

This table highlights the high efficiency of the chiral separation of this compound enantiomers.

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary approach to HPLC for the analysis of cetirizine and its related compounds. It is a planar chromatographic technique that provides advantages such as high sample throughput and cost-effectiveness.

HPTLC methods have been developed for the quantitative determination of cetirizine in pharmaceutical dosage forms, often in combination with other drugs. nih.gov These methods are validated for parameters like linearity, precision, accuracy, and specificity. nih.gov For the separation, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. nih.gov A mixture of solvents such as ethyl acetate, methanol (B129727), and ammonia (B1221849) solution can be employed as the mobile phase. nih.gov Densitometric analysis is used for quantification, with UV detection at a specific wavelength, for instance, 230 nm. nih.gov

While specific applications for the direct analysis of this compound using HPTLC are less commonly reported than for cetirizine itself, the technique's utility in separating polar compounds suggests its potential applicability for the analysis of this compound as well.

Electrophoretic Techniques for Separation

Electrophoretic techniques, particularly capillary electrophoresis, provide an alternative and powerful platform for the separation of chiral compounds like cetirizine and its derivatives.

Capillary Zone Electrophoresis (CZE) Method Development

Capillary Zone Electrophoresis (CZE) has been successfully employed for the chiral separation of cetirizine enantiomers. researchgate.net The development of a CZE method involves the optimization of several parameters to achieve baseline separation. These parameters include the type and concentration of a chiral selector, the pH and concentration of the buffer, the applied voltage, and the capillary temperature.

For the chiral separation of cetirizine, various cyclodextrins have been investigated as chiral selectors. Sulfated-β-cyclodextrin has been shown to be an effective chiral selector for this purpose. researchgate.net The separation is typically carried out in a fused-silica capillary. The background electrolyte (BGE) often consists of a buffer solution, such as tetraborate (B1243019) buffer, at a specific pH. researchgate.net The application of a high voltage across the capillary drives the separation, and UV detection is used to monitor the separated enantiomers. While specific CZE methods for this compound are not extensively documented in readily available literature, the principles applied to cetirizine's chiral separation are directly relevant and could be adapted for this compound.

Spectroscopic Analytical Applications

Spectroscopic techniques are instrumental in the analysis of this compound, offering both qualitative and quantitative data. These methods are valued for their non-destructive nature, speed, and high sensitivity, making them indispensable in pharmaceutical analysis.

UV-Spectrophotometric Methods for Quantitative Estimation

UV-Visible spectrophotometry is a widely utilized technique for the quantitative estimation of pharmaceutical compounds, owing to its simplicity, cost-effectiveness, and rapid analysis times. While specific UV-spectrophotometric methods dedicated solely to the quantification of this compound are not extensively documented in publicly available literature, the principles of such methods can be inferred from the established analytical procedures for the parent compound, cetirizine hydrochloride.

For cetirizine hydrochloride, UV spectrophotometric methods have been developed and validated using various solvents, including methanol, water, and 0.1N sodium hydroxide (B78521). ajpaonline.comajpaonline.com The absorption maxima (λmax) for cetirizine hydrochloride are typically observed around 230 nm to 238 nm, depending on the solvent used. ajpaonline.comajpaonline.com A similar approach could be adopted for the quantitative estimation of this compound. The method would involve dissolving a precisely weighed sample of this compound in a suitable solvent and measuring its absorbance at the predetermined λmax.

The concentration of this compound in a sample can be determined by comparing its absorbance to a calibration curve constructed from a series of standard solutions of known concentrations. The linearity of the method is established by demonstrating a direct proportionality between absorbance and concentration over a specific range, which for cetirizine hydrochloride has been shown to be in the range of 2-60 µg/mL. ajpaonline.com

Table 1: UV Spectrophotometric Parameters for Cetirizine Hydrochloride (Applicable as a reference for this compound Method Development)

ParameterValueReference
Solvent Methanol ajpaonline.com
λmax 238 nm ajpaonline.com
Linearity Range 2-60 µg/mL ajpaonline.com
Solvent Water ajpaonline.comajpaonline.com
λmax 230 nm ajpaonline.comajpaonline.com
Linearity Range 2-60 µg/mL ajpaonline.com
Solvent 0.1N NaOH ajpaonline.com
λmax 230 nm ajpaonline.com
Linearity Range 2-60 µg/mL ajpaonline.com

It is imperative to note that the development of a specific UV-spectrophotometric method for this compound would require its own validation to establish the λmax, linearity, accuracy, precision, and other relevant parameters in the chosen solvent system.

Integration of Raman Spectroscopy in Analytical Workflows for Process Monitoring

Raman spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool in the pharmaceutical industry, enabling real-time, in-line monitoring of chemical reactions and manufacturing processes. metrohm.com This non-destructive technique provides detailed information about the molecular structure and composition of a sample, making it highly suitable for monitoring the synthesis of this compound.

While specific applications of Raman spectroscopy for the in-line monitoring of this compound synthesis are not widely reported, the general principles of this technology are directly applicable. Raman spectroscopy can be used to track the progress of the reaction by monitoring the disappearance of reactants and the appearance of the this compound product in real-time. This is achieved by identifying and tracking the characteristic Raman bands associated with the functional groups of the molecules involved in the reaction.

The integration of a Raman probe directly into the reaction vessel allows for continuous data acquisition without the need for sampling and off-line analysis. This provides a dynamic understanding of the reaction kinetics, helps in identifying the reaction endpoint, and can detect the formation of any transient intermediates or by-products. The collected data can be used to build multivariate calibration models to predict the concentration of this compound and other critical process parameters.

The potential benefits of using Raman spectroscopy for monitoring this compound synthesis include:

Improved Process Understanding: Real-time data on reaction kinetics and pathways.

Enhanced Process Control: Tighter control over critical process parameters, leading to improved consistency and yield.

Real-Time Quality Assurance: Early detection of deviations from the desired process trajectory.

Increased Efficiency: Reduced need for manual sampling and offline analysis, saving time and resources.

The implementation of Raman spectroscopy for this purpose would involve identifying the unique Raman spectral features of this compound and developing a robust calibration model to correlate spectral data with concentration.

Method Development and Validation for this compound

The development and validation of analytical methods are fundamental to ensuring the reliability and accuracy of data generated for this compound. These processes are governed by stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Establishment and Characterization of Reference Standards

The availability of well-characterized reference standards is a prerequisite for any quantitative analytical method. For this compound, reference standards are commercially available and are often designated as "Cetirizine USP Related Compound C". clearsynth.comscbt.comsigmaaldrich.com These standards are essential for method development, validation, and routine quality control testing. clearsynth.com

The establishment of a reference standard involves its synthesis and purification to a high degree of purity. The characterization of the reference standard is a comprehensive process that confirms its identity and purity. While specific characterization data for commercially available this compound reference standards are typically provided in the certificate of analysis, the general characterization would include:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure of this compound.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the reference standard and to identify and quantify any impurities present.

Physical Properties: Determination of physical characteristics such as melting point and appearance.

Water Content: Karl Fischer titration is used to determine the water content.

Residual Solvents: Gas Chromatography (GC) is used to quantify any residual solvents from the synthesis process.

Table 2: Identity of this compound Reference Standard

ParameterInformationReference(s)
Chemical Name (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetamide clearsynth.com
Synonym Cetirizine USP Related Compound C, this compound Impurity clearsynth.com
CAS Number 83881-37-2 clearsynth.comscbt.com
Molecular Formula C₂₁H₂₆ClN₃O₂ clearsynth.comscbt.com
Molecular Weight 387.90 g/mol scbt.com

The comprehensive characterization of the reference standard ensures its suitability for use in the accurate quantification of this compound in various samples.

Assessment of Analytical Method Selectivity, Sensitivity, and Robustness

The validation of an analytical method is crucial to demonstrate its suitability for its intended purpose. For this compound, this would typically involve validating a stability-indicating HPLC method capable of separating and quantifying this compound from the API (cetirizine) and other related impurities. While specific validation reports for this compound are not publicly detailed, the parameters assessed are well-defined by ICH guidelines.

Selectivity: The selectivity of the method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For an HPLC method, this is demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram.

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, robustness would be assessed by intentionally varying parameters such as:

pH of the mobile phase

Composition of the mobile phase

Column temperature

Flow rate

Different column batches

Table 3: Typical Validation Parameters for an HPLC Method for Cetirizine and its Impurities (Including this compound)

Validation ParameterDescriptionTypical Acceptance Criteria (as per ICH)
Selectivity No interference at the retention time of the analyte.Resolution between analyte and closest eluting peak should be >1.5.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery within 98.0% to 102.0%.
Precision (Repeatability) The precision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) ≤ 2%.
Intermediate Precision The precision within-laboratory variations: different days, different analysts, different equipment.RSD ≤ 2%.
LOD The lowest concentration of analyte that can be detected.Signal-to-noise ratio of 3:1.
LOQ The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The ability to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.

The successful validation of an analytical method for this compound ensures that it is reliable, accurate, and fit for its intended purpose in a regulated pharmaceutical environment.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. Docking studies, a subset of molecular modeling, are particularly useful for predicting the preferred orientation of a ligand when bound to a protein target, thereby inferring binding affinities and interaction modes.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental process in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule by minimizing its potential energy. Conformational analysis then explores the various spatial arrangements (conformations) a molecule can adopt. While specific detailed studies focused solely on the geometry optimization and conformational analysis of Cetirizine (B192768) Amide were not extensively detailed in the reviewed literature, these techniques are integral to understanding the molecule's shape and flexibility. Molecular modeling has been utilized in the context of enantioseparation studies involving Cetirizine and its amide derivative, suggesting an underlying interest in the molecule's structural aspects researchgate.net.

Prediction and Analysis of Molecular Interactions (e.g., Halogen and Hydrogen Bonding)

Studies involving the docking of cyclizine (B1669395) derivatives, including Cetirizine Amide, against biological targets such as PPAR alpha have provided insights into its potential molecular interactions. This compound has been shown to engage in multiple interactions, notably hydrogen bonds and halogen bonds, with specific amino acid residues within the target protein's binding site nih.gov. For instance, interactions with THR 283, GLU 286, and MET 220, primarily via hydrogen bonding, were identified nih.gov. These findings align with preclinical observations suggesting this compound's role in modulating protein interactions through these specific bonding types . Furthermore, calculated physicochemical parameters like the number of hydrogen bond acceptors and donors are indicative of its potential for forming such interactions chemscene.com.

Table 1: Molecular Interactions and Binding Scores of this compound

MoleculeBinding Score (kcal/mol)MM/GBSA Score (kcal/mol)Interacting ResiduesInteraction Type(s)
This compound-7.084-41.62THR 283, GLU 286, MET 220Hydrogen Bond

Simulation of Molecular Behavior and Dynamics

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD provides insights into conformational changes, flexibility, and dynamic interactions. While direct MD simulations specifically detailing the behavior of this compound were not the primary focus of the searched literature, MD simulations are a common component in studies involving related cyclizine derivatives, aiding in the understanding of their dynamic molecular properties nih.gov. Simulation studies are also relevant in the context of enantioseparation, further highlighting their utility in characterizing chiral molecules like Cetirizine and its derivatives researchgate.net.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for determining the electronic structure, properties, and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

DFT calculations are instrumental in predicting a molecule's electronic distribution, energies, and vibrational frequencies, which are characteristic fingerprints of a compound. For this compound, calculated physicochemical properties such as Topological Polar Surface Area (TPSA), lipophilicity (LogP), and the number of rotatable bonds have been reported, providing essential data points for its characterization chemscene.com. These properties are often derived from quantum chemical methods. Quantum mechanical (QM) approaches are recognized as valuable tools in computational chemistry, with specific calculations potentially yielding values related to the molecule or its salts uit.no. The use of in silico models, such as COSMO-RS, which are rooted in quantum chemistry, is also relevant for predicting properties like solubility .

Table 2: Calculated Physicochemical Properties of this compound

PropertyValueUnit
TPSA58.8Ų
LogP2.5489
H_Acceptors4
H_Donors1
Rotatable Bonds8

Elucidation of Reaction Mechanisms and Transition States at the Quantum Level

Quantum chemical calculations are fundamental for dissecting chemical reaction mechanisms, identifying transition states, and determining reaction pathways. While specific detailed quantum chemical studies elucidating the reaction mechanisms or transition states of this compound were not explicitly detailed in the reviewed search results, the compound's known chemical reactivity, including potential oxidation, reduction, and electrophilic aromatic substitution reactions, can be thoroughly investigated using these advanced computational techniques . Such studies would provide a deeper understanding of its chemical behavior and transformation pathways at a fundamental level.

Calculation of Molecular Parameters

Computational chemistry plays a vital role in characterizing molecules by predicting various fundamental parameters that govern their behavior. For compounds like this compound, theoretical calculations, often employing Density Functional Theory (DFT), are used to determine key molecular properties. These properties are crucial for understanding molecular interactions, electronic distributions, and potential reactivity.

Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electronegativity, and dipole moments are commonly investigated. HOMO-LUMO energies, for instance, are indicative of a molecule's electronic stability and its potential to participate in electron transfer reactions. Electronegativity, a measure of an atom's or molecule's tendency to attract electrons, and dipole moments, which quantify the polarity of a molecule, are also important descriptors of chemical behavior and intermolecular interactions.

While specific numerical values for these parameters for this compound were not found in the reviewed literature, studies on related antihistamines and general amide derivatives frequently utilize DFT methodologies. These studies typically employ functionals like B3LYP, often in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p), to perform geometry optimizations and calculate these critical molecular descriptors.

Molecular ParameterTypical Computational Methods/ApproachesRelevance to this compound (Based on related studies)
HOMO EnergyDFT (e.g., B3LYP/6-31G(d,p)), TD-DFTCalculated for related antihistamines and organic molecules to understand electronic properties and potential reactivity.
LUMO EnergyDFT (e.g., B3LYP/6-31G(d,p)), TD-DFTCalculated for related antihistamines and organic molecules to understand electronic properties and potential reactivity.
HOMO-LUMO GapDFT (e.g., B3LYP/6-31G(d,p)), TD-DFTUsed to predict electronic transitions, chemical stability, and reactivity patterns.
ElectronegativityDFT (e.g., B3LYP/6-311++G(d,p))Evaluated for H1-antihistamines to understand electron distribution and potential for intermolecular interactions.
Dipole MomentDFT (e.g., B3LYP/6-311++G(d,p))Calculated for H1-antihistamines and amide derivatives; influences molecular polarity, solubility, and biological activity through its effect on intermolecular forces and binding.

In Silico Analysis for Predicting Chemical Reactivity and Transformations

In silico analysis, leveraging computational chemistry tools, is instrumental in predicting the chemical reactivity and potential transformations of a molecule like this compound. By examining its functional groups and electronic structure, one can anticipate its behavior under various chemical conditions.

This compound, with its piperazine (B1678402) ring, ether linkage, and amide group, possesses several sites susceptible to chemical reactions. The amide functionality can undergo hydrolysis, reduction to an amine, or oxidation under specific conditions. The aromatic rings are prone to electrophilic aromatic substitution reactions. Furthermore, the tertiary amine in the piperazine ring could be a site for oxidation, potentially forming N-oxides, a common degradation pathway observed in related compounds researchgate.net.

Computational methods can model these reaction pathways, predict reaction kinetics, and identify potential degradation products. For instance, studies involving forced degradation of Cetirizine have utilized computational chemistry to elucidate oxidation mechanisms, such as the formation of Cetirizine N-oxide researchgate.net. Similarly, in silico risk assessment tools can be employed to predict the formation of potential impurities during the synthesis or storage of pharmaceutical compounds by analyzing reactive functional groups and potential reaction pathways with residual reagents or solvents acs.org. The prediction of chemical reactivity through these computational approaches aids in understanding the stability profile of this compound and anticipating its behavior in different chemical environments.

List of Compounds Mentioned:

this compound

Cetirizine

Levocetirizine (B1674955)

Cetirizine methyl ester

NCX 1512

NCX 1514

Hydroxyzine

Desloratadine

Fexofenadine

Montelukast

Chlorpheniramine

Dexchlorpheniramine

Triprolidine

Azelastine

Diphenhydramine

Loratadine

Bilastine

Zafirlukast

Mizolastine

Rupatadine

Terfenadine

Quercetin

Melatonin

Curcumin

Vitamin C

CAPE

Cetirizine Amide As a Chemical Synthon and Precursor in Drug Development

Role in the Synthesis of Novel Antihistamine Agents and Derivatives

Cetirizine (B192768) amide functions as a crucial intermediate and precursor in the synthetic pathways leading to various antihistamine compounds and their derivatives. Its structure facilitates its incorporation into complex molecular architectures, enabling the exploration of new therapeutic agents with potentially improved efficacy or altered pharmacological profiles. Research into the synthesis of cetirizine dihydrochloride (B599025), for instance, highlights the use of amide-containing precursors. Synthetic routes often involve the N-alkylation of piperazine (B1678402) derivatives with amide precursors, such as 2-(2-chloroethoxy)acetamide (B1366819) or related compounds, to construct the core cetirizine scaffold ymerdigital.comresearchgate.net. These methods are instrumental in generating cetirizine-like structures, which are foundational for developing libraries of antihistamines and exploring novel chemical entities within this class thieme.de. The strategic use of such precursors allows for the efficient assembly of molecules designed to interact with histamine (B1213489) receptors and modulate allergic responses.

Utilization as a Versatile Building Block for Diverse Chemical Modifications and Drug Design

The chemical structure of cetirizine amide, particularly the presence of the amide functional group, renders it a versatile building block for diverse chemical modifications. This inherent reactivity allows medicinal chemists to systematically alter its molecular structure, a process critical for exploring structure-activity relationships (SAR) and optimizing drug design ontosight.ai. By introducing various substituents or modifying existing functional groups, researchers can influence key pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, receptor binding affinity, and bioavailability ontosight.ai. The ability to perform nucleophilic substitution reactions on the cetirizine moiety, for example, has led to the synthesis of various analogues with potentially distinct biological activities, underscoring this compound's utility in generating diverse chemical libraries for drug discovery researchgate.net.

Investigation of Chiral Amide Intermediates for the Synthesis of Enantiopure Active Pharmaceutical Ingredients

The development of enantiopure APIs is a cornerstone of modern pharmaceutical development, as enantiomers can exhibit significantly different pharmacological activities and safety profiles. This compound plays a role in this domain, particularly in the synthesis of enantiomerically pure (S)-cetirizine. One established method for obtaining enantiomerically pure cetirizine involves the preparative separation of this compound using chiral High-Performance Liquid Chromatography (HPLC) researchgate.net. Furthermore, chiral auxiliaries, such as tert-butanesulfinamide, are employed in asymmetric synthesis strategies to construct key chiral intermediates, like (S)-4-chlorophenylphenylmethylamine, which are essential for the enantioselective synthesis of (S)-cetirizine wikipedia.orgcapes.gov.br. These advanced synthetic techniques, utilizing chiral amide intermediates or chiral auxiliaries in conjunction with amide precursors, are vital for producing single-enantiomer drugs, which can offer enhanced therapeutic benefits and reduced side effects compared to their racemic counterparts wikipedia.orgcapes.gov.br.

Data Tables

Table 2: Synthetic Routes Involving Amide Precursors for Cetirizine Synthesis

Starting Materials (Piperazine Derivative + Amide Precursor)Intermediate FormedTotal YieldReference(s)
1-[(4-chlorophenyl)(phenyl)-methyl]piperazine + 2-(2-chloroethoxy)acetamideIntermediate (2a)34% ymerdigital.comresearchgate.net
1-[(4-chlorophenyl)(phenyl)-methyl]piperazine + methyl 2-(2-chloroethoxy)acetateIntermediate (2b)10% ymerdigital.comresearchgate.net

Table 3: Chiral Synthesis Approaches for (S)-Cetirizine Intermediates

Chiral Auxiliary/MethodKey Intermediate Synthesized / Separation TargetEnantiomeric Excess (ee) / Diastereoselectivity (de) / Resolution ParameterReference(s)
tert-Butanesulfinamide (as auxiliary)Chiral amine intermediates for (S)-CetirizineNot specified for intermediate wikipedia.org
Triisopropylbenzene sulfinamide (TIPBSA)(S)-4-chlorophenylphenylmethylamineDiastereoselectivity: >94% capes.gov.br
Toluene (B28343) sulfinamide(S)-4-chlorophenylphenylmethylamineEnantiomeric Excess: 10% capes.gov.br
Preparative HPLC separation of this compoundEnantiomerically pure Cetirizineα value: 2.76; USP resolution: 8.54 researchgate.net

Compound List

this compound

Cetirizine

Levocetirizine (B1674955)

Cetirizine methyl ester

NCX 1512

NCX 1514

Hydroxyzine

(S)-4-chlorophenylphenylmethylamine

tert-Butanesulfinamide

Triisopropylbenzene sulfinamide (TIPBSA)

Toluene sulfinamide

p-chlorobenzaldehyde

phenylmagnesium bromide

1-[(4-chlorophenyl)(phenyl)-methyl]piperazine

2-(2-chloroethoxy)acetamide

methyl 2-(2-chloroethoxy)acetate

Q & A

Q. What are the key synthetic routes for preparing cetirizine amide, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves nucleophilic acyl substitution or coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide). Reaction conditions (pH, solvent, temperature) significantly impact yield and purity. For example, DCC-mediated coupling under mild, neutral conditions minimizes racemization, critical for maintaining stereochemical integrity . Alternative methods, such as partial hydrolysis of nitriles or Schotten-Baumann reactions, may be employed but require careful optimization of stoichiometry and reaction time to avoid byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

Structural confirmation relies on NMR (¹H/¹³C) for functional group analysis and X-ray crystallography for absolute configuration determination. Purity assessment employs HPLC with UV detection (e.g., Zorbax SB-Cyanopropyl columns, 240 nm wavelength) . Polarimetric analysis verifies enantiomeric purity, while mass spectrometry (exact mass: 459.1247) confirms molecular identity .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Stability studies should follow ICH guidelines, using forced degradation (acid/base hydrolysis, oxidation, photolysis) to identify degradation pathways. HPLC-UV monitors degradation products, with resolution ≥2 between this compound and impurities. Accelerated stability testing (40°C/75% RH) over 6 months predicts shelf-life, complemented by Arrhenius kinetics for activation energy calculations .

Advanced Research Questions

Q. What experimental design strategies optimize chromatographic separation of this compound from polar impurities or co-formulated drugs?

A 2³ full factorial design evaluates critical parameters: pH (3.0–5.0), ion strength (10–50 mM ammonium acetate), and % organic phase (50–70% acetonitrile). ANOVA identifies pH and ion strength as significant factors (p < 0.05) for resolution. Response surface methodology (RSM) then refines optimal conditions (e.g., pH 4.2, 30 mM buffer, 60% acetonitrile) to achieve resolution >3.0 between this compound and pseudoephedrine .

Q. How do researchers resolve contradictions in reported pharmacokinetic data for this compound’s metabolite profiles?

Discrepancies may arise from interspecies metabolic differences (e.g., CYP3A4 vs. CYP2D6 dominance). A tiered approach combines in vitro microsomal assays (human/rat liver microsomes) with in vivo LC-MS/MS plasma analysis. Metabolite identification via high-resolution MS/MS and synthetic reference standards clarifies pathways. Statistical tools (e.g., PCA) differentiate artifact peaks from true metabolites .

Q. What methodologies enable precise quantification of this compound in complex biological matrices like plasma or tissue homogenates?

Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges improves recovery (>85%) by leveraging this compound’s tertiary amine group. LC-MS/MS using deuterated internal standards (e.g., cetirizine-d4 amide) compensates for matrix effects. Method validation requires linearity (r² > 0.998) across 1–500 ng/mL, precision (RSD < 15%), and accuracy (85–115%) per FDA bioanalytical guidelines .

Q. How can researchers design robust forced degradation studies to assess this compound’s photolytic sensitivity?

Expose samples to UV (320–400 nm) and visible light (≥1.2 million lux-hours) in ICH-compliant chambers. Monitor degradation via UPLC-PDA with peak purity indices (≥990). Identify photoproducts using Q-TOF-MS and in silico tools (e.g., Meteor Nexus). Control humidity (<30% RH) to isolate photolytic effects from hydrolytic pathways .

Methodological Considerations

Q. What statistical approaches are critical for analyzing multivariate data in this compound formulation studies?

Multivariate ANOVA (MANOVA) evaluates interactions between excipients (e.g., lactose, MCC) and compaction forces on tablet hardness/disintegration. Partial least squares (PLS) regression correlates dissolution profiles (f2 ≥50) with bioavailability. Design Expert® or JMP® software facilitates model optimization and desirability function analysis .

Q. How should researchers address discrepancies between computational predictions and experimental solubility data for this compound?

Reconcile differences by validating in silico models (e.g., COSMO-RS) with shake-flask experiments at physiologically relevant pH (1.2–6.8). Use Hansen solubility parameters to select co-solvents (e.g., PEG 400) that improve biorelevance. Statistical comparison via Bland-Altman plots quantifies prediction biases .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Automated parallel synthesis (e.g., Chemspeed® platforms) standardizes reaction conditions. Purification via preparative HPLC (C18 columns, 0.1% TFA modifier) ensures >95% purity. High-throughput crystallization screens (96-well plates) identify optimal polymorphs. SAR data should be analyzed using Free-Wilson or Hansch models to quantify substituent effects .

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Reactant of Route 1
Cetirizine Amide
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.